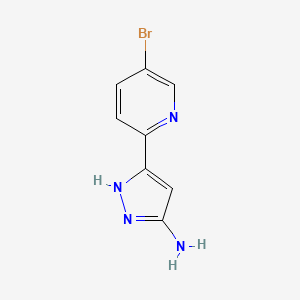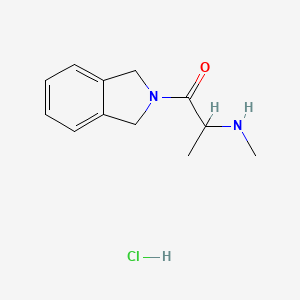![molecular formula C9H16O B13472014 (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol CAS No. 7106-01-6](/img/structure/B13472014.png)
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbicyclo[221]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Hydroboration-Oxidation: One common method involves the hydroboration of norbornene followed by oxidation to yield the desired alcohol.
Reaction Conditions: The hydroboration step is usually carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) at low temperatures. The oxidation step involves hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products
Oxidation: Yields ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Forms halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A related bicyclic compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different substitution pattern.
2-Methylenenorbornane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
(2-Methylbicyclo[22
Eigenschaften
CAS-Nummer |
7106-01-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2-methyl-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
JLHGMGQPZNWAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CCC1C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


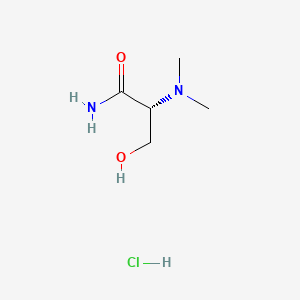
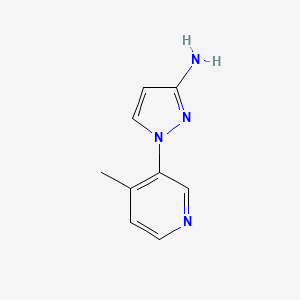
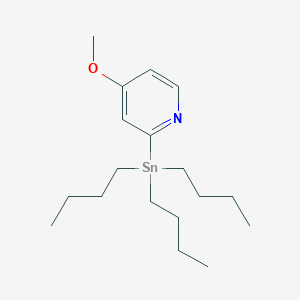
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
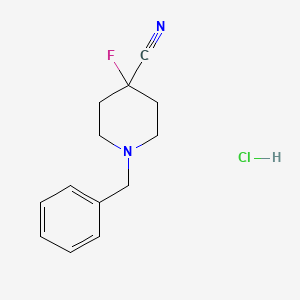
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)

